2-Dodecyl-3-hydroxy-1,4-naphthoquinone
Overview
Description
2-Dodecyl-3-hydroxy-1,4-naphthoquinone is a metabolite of acequinocyl . It is a synthetic compound and is used in pesticides . It is also known as acequinocyl-OH, acequinocyl-R1, AKD-2023-OH, AKM-05, and HDNQ .
Synthesis Analysis
The synthesis of 3- (1-dodecenyl) -2-hydroxy-1, 4-naphthoquinone, a compound similar to 2-Dodecyl-3-hydroxy-1,4-naphthoquinone, can be achieved with over 90% yield from the ammonium salt of 3- (1-alkylaminododecyl) -2-hydroxy-1, 4-naphthoquinone under thermal decomposition conditions .Molecular Structure Analysis
The molecular formula of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is C22H30O3 . The International Chemical Identifier (InChI) is InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,25H,2-11,16H2,1H3 .Chemical Reactions Analysis
The 1,4-naphthoquinone structure is the most stable form followed by 1,2-naphthoquinone and 1,2,4-naphthotrione; the trione system is the least stable but is probably in equilibrium in solution with the other two tautomeric forms .Physical And Chemical Properties Analysis
The molecular mass of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is 342.47 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Food Residue Analysis
Acequinocyl and hydroxyacequinocyl residues in foodstuff (beef, chicken muscle and liver, fish, peach, cucumber, Chinese cabbage, and broad bean) can be quantified by ultra-high performance liquid chromatography and tandem mass spectrometry . This method is sensitive and accurate, providing a valuable tool for food safety analysis .
Pesticide Application
As a contact acaricide, acequinocyl is applied to leaves to control specific mites in greenhouses and shadehouses on container-grown ornamental, floral, foliage, and nursery crops as well as on field-grown ornamentals and pome fruit . Its activity is attributed to hydroxyacequinocyl, which inhibits complex III (bc1 complex) binding at the Q0 center and blocks cellular respiration .
Environmental Fate Study
The environmental fate of acequinocyl and hydroxyacequinocyl has been studied. These compounds are non-persistent, have low leachability, and are non-mobile, indicating a low potential for particle-bound transport .
Ecotoxicity Research
Research on the ecotoxicity of acequinocyl and hydroxyacequinocyl has shown that these compounds have high acute ecotoxicity to Daphnia, a type of water flea often used as an indicator species in ecotoxicology .
Human Health Impact
Studies on the impact of acequinocyl and hydroxyacequinocyl on human health have shown that these compounds are not genotoxic, neurotoxic, or carcinogenic . However, significant data are missing, and further research is needed to fully understand their potential health impacts .
Chemical Transformation
Acequinocyl can undergo deacetylation (the removal of an acetyl group) to produce the metabolite hydroxyacequinocyl . This transformation is known to occur quickly in aqueous solution at neutral or basic pH but is more stable at acidic pH .
Cosmetic Applications
2-Hydroxy-1,4-naphthoquinone, a compound structurally similar to hydroxyacequinocyl, is used for preparing decorative hair and skin dyes . It also demonstrates antimicrobial and antioxidant effects .
Industrial Production
Acequinocyl, from which hydroxyacequinocyl is derived, was synthesized in the 1970s for use in controlling plant parasitic mites in the agricultural field . A new industrial production process of Acequinocyl has been developed, starting from 1, 4-naphthoquinone .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Acequinocyl-Hydroxy is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential carrier of energy in cells .
Mode of Action
Acequinocyl-Hydroxy interacts with its target by binding to the Qo site of the mitochondrial complex III . This binding inhibits the function of the complex, thereby disrupting the electron transport chain . The disruption of this chain interferes with the normal production of ATP, leading to a lack of energy in the cells .
Biochemical Pathways
The primary biochemical pathway affected by Acequinocyl-Hydroxy is the mitochondrial electron transport chain . By inhibiting complex III, Acequinocyl-Hydroxy disrupts this pathway, leading to a decrease in ATP production . This lack of ATP can have downstream effects on various cellular processes that require energy, potentially leading to cell death .
Pharmacokinetics
It is known that the compound is stable in the presence of formic acid at low temperatures and in the dark . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acequinocyl-Hydroxy and their impact on its bioavailability.
Result of Action
The primary result of Acequinocyl-Hydroxy’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This can lead to a lack of energy in the cells, potentially causing cell death . It is worth noting that Acequinocyl-Hydroxy is used as an acaricide, indicating that its cellular effects are likely most pronounced in mites .
Action Environment
The action of Acequinocyl-Hydroxy can be influenced by various environmental factors. For example, the compound is stable in the presence of formic acid at low temperatures and in the dark . Additionally, it has been used to control mites in various environments, including greenhouses and shadehouses, on container-grown ornamental, floral, foliage, and nursery crops, as well as on field-grown ornamentals and pome fruit . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Acequinocyl-Hydroxy.
properties
IUPAC Name |
3-dodecyl-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHBFFJCFHSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897188 | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |
CAS RN |
57960-31-3 | |
Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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